4H-1,3-Benzoxazin-4-one, 2-methyl-
Description
Contextualization within the Benzoxazinone (B8607429) Class of N,O-Fused Heterocycles
Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. mdpi.com This fusion of a nitrogen- and oxygen-containing ring to an aromatic core gives rise to a variety of isomers with distinct chemical and physical properties. mdpi.comnih.gov The 1,3-benzoxazin-4-one framework, specifically, is a prominent member of this family, characterized by the nitrogen and oxygen atoms at positions 1 and 3 and a carbonyl group at position 4 of the oxazine ring. mdpi.com These compounds are recognized for their utility in various fields, including medicinal chemistry, materials science, and agrochemicals. mdpi.com
The presence of the N,O-fused heterocyclic skeleton makes benzoxazinones valuable synthons in organic synthesis. mdpi.com They serve as precursors for a wide range of other heterocyclic systems and are known to be present in numerous natural products and pharmaceutical compounds. nih.gov
Isomeric Considerations and Specificity of 4H-1,3-Benzoxazin-4-one
The broader class of benzoxazinones includes several structural isomers depending on the relative positions of the heteroatoms and the carbonyl group. Key isomers include 1,3-benzoxazin-4-ones, 1,4-benzoxazin-2-ones, and 1,4-benzoxazin-3-ones. mdpi.comnih.gov Furthermore, within the 1,3-benzoxazin-4-one subclass, there are two main congeners: 4H-benzo[d] chemicalbook.comchemicalbook.comoxazin-4-ones and 4H-benzo[e] chemicalbook.comchemicalbook.comoxazin-4-ones. nih.gov
The focus of this article, 2-methyl-4H-1,3-benzoxazin-4-one, is a specific derivative of the 4H-benzo[d] chemicalbook.comchemicalbook.comoxazin-4-one structure. Its defining feature is the methyl group substituent at the 2-position of the oxazine ring. This particular substitution pattern influences the reactivity and potential applications of the molecule.
| Property | Value |
| IUPAC Name | 2-methyl-4H-3,1-benzoxazin-4-one |
| CAS Number | 525-76-8 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Melting Point | 79-82 °C |
Historical Development and Evolution of Benzoxazinone Chemistry Research
The synthesis of benzoxazinones has been a topic of interest for over a century. Early methods for preparing 2-aryl-4H-1,3-benzoxazin-4-ones involved the reaction of anthranilic acids with aroyl chlorides. nih.gov A foundational method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with an excess of acetic anhydride (B1165640), a process that can be achieved through refluxing. chemicalbook.comchemicalbook.comuomosul.edu.iq
Over the years, research has expanded to include a variety of synthetic strategies. These include cascade annulations, oxidative condensations, cross-dehydrogenative couplings, and transition-metal-catalyzed reactions. nih.gov For instance, copper-catalyzed and palladium-catalyzed methods have been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org The continuous development of new synthetic routes highlights the ongoing importance of this class of compounds in organic chemistry.
Significance of the 4H-1,3-Benzoxazin-4-one, 2-methyl- Scaffold in Synthetic Chemistry
The 2-methyl-4H-1,3-benzoxazin-4-one scaffold is a versatile building block in organic synthesis. Its reactivity allows for its transformation into other important heterocyclic structures, most notably quinazolinones. researchgate.netresearchgate.net The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303), for example, yields 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate for the synthesis of various bioactive molecules. researchgate.net
The mechanism of this transformation typically involves the nucleophilic attack of an amine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent cyclization and elimination of a water molecule result in the formation of the quinazolinone ring system. researchgate.net This reactivity underscores the importance of 2-methyl-4H-1,3-benzoxazin-4-one as a reactive intermediate in the synthesis of a diverse array of heterocyclic compounds. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
54789-69-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3 |
InChI Key |
PUJVUAVCIBLBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4h 1,3 Benzoxazin 4 One, 2 Methyl and Analogues
Established Synthetic Pathways and Refinements
Traditional methods for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one have primarily relied on the manipulation of anthranilic acid and its derivatives. These pathways are well-documented and have undergone several refinements to improve yields and reaction conditions.
Cyclization Reactions of Anthranilic Acid Derivatives
The cyclization of anthranilic acid is a cornerstone of benzoxazinone (B8607429) synthesis. This approach involves the formation of the oxazinone ring through the reaction of the amino and carboxylic acid functionalities of anthranilic acid with a suitable two-carbon unit.
A prevalent and straightforward method for synthesizing 2-methyl-4H-1,3-benzoxazin-4-one involves the thermal cyclization of anthranilic acid with acetic anhydride (B1165640). chemicalbook.comresearchgate.netuomosul.edu.iq Heating anthranilic acid with an excess of acetic anhydride leads to the formation of the target molecule. chemicalbook.comuomosul.edu.iq The reaction is often carried out under reflux conditions, and the excess acetic anhydride can be removed under vacuum to yield the product. chemicalbook.com In some procedures, the reaction is heated to around 130°C for several hours. chemicalbook.com This method is valued for its simplicity and often provides high yields of the desired benzoxazinone. chemicalbook.com
For instance, a common laboratory preparation involves refluxing anthranilic acid with acetic anhydride for a specified period, followed by removal of the excess reagent to obtain 2-methyl-4H-3,1-benzoxazin-4-one, which can then be used in subsequent reactions, such as the synthesis of quinazolinone derivatives. researchgate.nettandfonline.com
📄 Table 1: Thermal Cyclization of Anthranilic Acid with Acetic Anhydride
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| Anthranilic acid | Acetic anhydride (excess) | Reflux, 35-40 °C, 50-55 min | 2-Methyl-4H-3,1-benzoxazin-4-one | - | chemicalbook.com |
| Anthranilic acid | Acetic anhydride (excess) | Reflux, 130 °C, 3 h | 2-Methyl-4H-3,1-benzoxazin-4-one | 100% (oily product) | chemicalbook.com |
| Anthranilic acid | Acetic anhydride | Reflux, 4 h | 2-Methyl-4H-benzoxazin-4-one | - | tandfonline.com |
The reaction of anthranilic acid with acid chlorides or orthoesters provides another versatile route to 2-substituted-4H-1,3-benzoxazin-4-ones. When anthranilic acid is treated with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine (B92270) solution, the corresponding 2-aryl-3,1-benzoxazin-4-one is formed in high yield. uomosul.edu.iqrsc.org The proposed mechanism involves the acylation of both the amino and carboxylic acid groups, followed by the loss of a molecule of acid to facilitate cyclization. uomosul.edu.iq
Alternatively, the condensation of anthranilic acids with orthoesters, such as triethyl orthoacetate, can yield 2-methyl-4H-1,3-benzoxazin-4-ones. nih.gov This reaction can be performed under both thermal and microwave conditions. nih.gov The process is thought to proceed through the formation of a stabilized carbocation from the orthoester, which is then attacked by the amino group of anthranilic acid, leading to cyclization and subsequent elimination of ethanol (B145695) to form the final product. nih.gov However, in some cases, particularly with electron-withdrawing groups on the anthranilic acid ring, the reaction may stop at the dihydro intermediate. nih.govnih.gov
Cyclodehydration of N-Acylanthranilic Acids
The cyclodehydration of N-acylanthranilic acids is another established method for the synthesis of 2-substituted benzoxazinones. uomosul.edu.iq This two-step process begins with the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate. webassign.net Subsequent treatment of this intermediate with a dehydrating agent, such as acetic anhydride, induces cyclization to the desired benzoxazinone. uomosul.edu.iq
More recently, milder and more efficient cyclodehydrating agents have been explored. For instance, a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) has been shown to be an effective reagent for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives from N-acylanthranilic acids at room temperature. researchgate.netresearchgate.netnih.gov This method offers the advantages of mild reaction conditions, simplified workup, and high yields. researchgate.netnih.gov The reaction proceeds through the formation of an iminium cation from cyanuric chloride and DMF, which acts as the cyclizing agent. researchgate.netnih.gov
📄 Table 2: Cyclodehydration of N-Acylanthranilic Acids
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| N-Acyl anthranilic acids | Acetic anhydride | Reflux | 2–Substituted benzoxazinones | - | uomosul.edu.iq |
| N-Benzoyl- and N-Acylanthranilic Acids | Cyanuric chloride/DMF | Room temperature | 2-Substituted 4H-3,1-benzoxazin-4-one derivatives | High | researchgate.netresearchgate.netnih.gov |
| N-phthaloylglycine and anthranilic acid | Cyanuric chloride | - | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 60% | nih.gov |
Innovative Catalytic and Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one and its analogues.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems. Several palladium- and copper-catalyzed methods have been developed for the synthesis of benzoxazinone derivatives.
One notable example is the palladium-catalyzed carbonylative synthesis of 2-alkylbenzoxazinones from 2-bromoanilines and acid anhydrides. researchgate.net Another approach involves a palladium-catalyzed intramolecular controllable C-H activation of N-alkyl-N-arylanthranilic acids to produce 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov
Copper-catalyzed reactions have also been employed. For instance, a CuCl-catalyzed decarboxylative coupling has been reported for the synthesis of 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones. nih.gov Furthermore, a transition-metal-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones has been developed to synthesize tetra-substituted trifluoromethyl-3,1-benzoxazines, demonstrating the versatility of this catalytic strategy. nih.gov
Gold-catalyzed heteroannulation of anthranilic acids with alkynes has also been reported as a method to access 3,1-benzoxazin-4-ones. nih.gov These catalytic methods often offer high efficiency and selectivity under milder reaction conditions compared to traditional approaches.
📄 Table 3: Transition-Metal-Catalyzed Synthesis of Benzoxazinone Derivatives
| Catalyst | Reactants | Product | Reference |
| Palladium | 2-Bromoanilines and Acid Anhydrides | 2-Alkylbenzoxazinones | researchgate.net |
| Palladium | N-alkyl-N-arylanthranilic acids | 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones | nih.gov |
| Copper(I) Chloride | - | 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones | nih.gov |
| Copper | N-benzoyl benzoxazinones | Tetra‐substituted trifluoromethyl‐3,1‐benzoxazines | nih.gov |
| Gold | Anthranilic acids and alkynes | 3,1-benzoxazin-4-ones | nih.gov |
Palladium-Catalyzed Carbonylation-Cyclization Sequences
Palladium-catalyzed reactions are among the most versatile methods for the synthesis of 4H-1,3-benzoxazin-4-ones. These reactions typically involve the formation of a C-N and a C-O bond in a single synthetic operation, often through a carbonylative cyclization pathway.
One approach involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov Another strategy utilizes the carbonylation of N-(o-bromoaryl)amides with paraformaldehyde serving as the carbonyl source, which is advantageous due to its low cost, stability, and ease of handling. nih.gov Furthermore, the palladium-catalyzed aerobic oxidative cyclization of o-aminophenols with isocyanides provides access to 2-aminobenzoxazines and related heterocycles. nih.gov A highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines has been achieved using a Pd(OAc)₂ catalyst with acetic acid as an additive, yielding 4-alkylidene-4H-3,1-benzoxazines. mdpi.com
In a one-pot synthesis, 2-substituted quinazolin-4(3H)-ones, which are structurally related to benzoxazinones, can be prepared from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer process. This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. nih.gov
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| o-Iodoanilines, Acid chlorides | Pd catalyst | 4H-Benzo[d] nih.govcapes.gov.broxazin-4-ones | Good yields | nih.gov |
| N-(o-Bromoaryl)amides, Paraformaldehyde | Pd catalyst | Substituted benzoxazinones | Not specified | nih.gov |
| o-Aminophenols, Isocyanides | Pd catalyst, Air | 2-Aminobenzoxazines | Moderate to excellent | nih.gov |
| N-Acyl-o-alkynylanilines | Pd(OAc)₂, Acetic acid | 4-Alkylidene-4H-3,1-benzoxazines | Not specified | mdpi.com |
C-H Bond Functionalization Methodologies (e.g., ortho-C-H Acylation, Halogenation, Olefination)
Direct C-H bond functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical approach to the modification of organic molecules. For the 4H-1,3-benzoxazin-4-one scaffold, the endocyclic nitrogen atom can act as a directing group to guide the functionalization of specific C-H bonds, typically at the ortho-position of a substituent at the 2-position. mdpi.com
Palladium catalysis has been successfully employed for the ortho-C-H halogenation of 2-aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones. This method demonstrates high regioselectivity and a broad substrate scope, affording halogenated products in moderate to good yields. chemicalbook.comnih.gov Similarly, palladium-catalyzed olefination of 2-arylbenzo[d]oxazin-4-ones has been achieved, providing a route to vinyl-substituted derivatives. mdpi.com
| Reaction Type | Starting Material | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| ortho-Halogenation | 2-Aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones | Pd catalyst | ortho-Halogenated 2-arylbenzoxazinones | chemicalbook.comnih.gov |
| Olefination | 2-Arylbenzo[d]oxazin-4-ones | Pd catalyst | Olefinated-benzo[d]oxazin-4-ones | mdpi.com |
Ruthenium(II)-Catalyzed C-H Thiolation
Ruthenium catalysts have shown remarkable activity in a variety of C-H functionalization reactions. capes.gov.br A notable application in the context of benzoxazinone synthesis is the direct ortho-C-H thiolation of 2-arylbenzoxazinones. This transformation is achieved using a Ru(II)-phosphine catalytic system in the presence of a silver additive, with diaryl disulfides serving as the thiolating agent. The methodology has been generalized for a range of substituted benzoxazinones and disulfides. This reaction proceeds with high selectivity for the ortho-position, driven by the directing effect of the benzoxazinone nitrogen. asianpubs.org
| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-Arylbenzoxazinone, Diaryl disulfide | Ru(II)-phosphine complex, Ag additive | ortho-Thiolated 2-arylbenzoxazinone | High regioselectivity for ortho-thiolation | asianpubs.org |
Rhodium(III)-Catalyzed Direct Ortho-C-H Carbonylation
Rhodium catalysts, particularly those in the +3 oxidation state, have proven effective for the directed C-H activation and subsequent functionalization of various aromatic compounds. While direct rhodium-catalyzed ortho-C-H carbonylation to form the 4H-1,3-benzoxazin-4-one ring is not extensively documented, related transformations highlight the potential of this approach. For instance, an efficient rhodium(III)-catalyzed oxidative carbonylation of benzamides via C-H/N-H activation has been developed to synthesize phthalimides. nih.govnih.govnih.govnih.gov This reaction proceeds with a preference for electron-rich aromatic amides and tolerates a variety of functional groups. nih.govnih.govnih.gov
More directly relevant is the rhodium(III)-catalyzed oxidative cross-coupling of benzoxazinones with unactivated styrenes, which proceeds via C-H activation to furnish vinylarene scaffolds with high yields and excellent regio- and chemo-selectivity. libretexts.org Additionally, a rhodium(I)-catalyzed, amino-group-assisted C-H carboxylation of 2-arylanilines with CO₂ has been developed to produce phenanthridinones. chemicalbook.com These examples underscore the potential of rhodium catalysis for the C-H functionalization of substrates that could lead to benzoxazinone structures.
Iron-Catalyzed Oxidative sp3 Carbon–Hydrogen Bond Functionalization
The use of earth-abundant and environmentally benign iron catalysts is a growing area in organic synthesis. Iron-catalyzed C-H functionalization reactions represent a cost-effective and sustainable alternative to methods employing precious metals. tandfonline.com A notable example is the iron-catalyzed oxidative sp3 carbon-hydrogen bond functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones. uomosul.edu.iq This reaction allows for the construction of C(sp³)–C(sp²) bonds under mild conditions. uomosul.edu.iqrsc.org
Iron catalysis has also been utilized in cross-dehydrogenative coupling reactions for the synthesis of α,β-unsaturated ketones via C(sp³)–H functionalization of acetophenones and methylarenes. While not directly yielding the 2-methyl-4H-1,3-benzoxazin-4-one core, these methods demonstrate the capability of iron catalysts to activate C-H bonds in related systems, suggesting their potential for the synthesis and functionalization of benzoxazinone derivatives.
Oxidative Condensations and Cross-Dehydrogenative Coupling Strategies
Oxidative condensations and cross-dehydrogenative coupling (CDC) reactions have emerged as powerful strategies for the formation of C-C and C-heteroatom bonds directly from C-H bonds, often with the loss of only a molecule of hydrogen. These methods are highly atom-economical and can provide access to complex molecules from simple precursors.
An efficient iodine-catalyzed intramolecular cross-dehydrogenative C–O coupling has been developed for the synthesis of substituted benzoxazinones in good to excellent yields. This metal-free process involves the activation of a C-H bond adjacent to a nitrogen atom. capes.gov.br Another approach utilizes a silver-catalyzed cross-dehydrogenative coupling of benzoxazin-2-ones with resorcinol (B1680541) under ambient conditions, using ammonium (B1175870) persulfate as the oxidant. mdpi.com
Furthermore, a novel method for C(sp³)–C(sp³) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives has been developed under ball-milling conditions. This solvent-free reaction uses FeCl₂·2H₂O as the catalyst and DDQ as the oxidant, providing the target products in high yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained widespread acceptance as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. uomosul.edu.iq
A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo nih.govcapes.gov.broxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina (B75360) support. The reaction of anthranilic acid with orthoesters under microwave conditions has also been investigated for the synthesis of 2-alkyl and 2-aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones. nih.gov Specifically, 2-methyl-4H-3,1-benzoxazin-4-one can be synthesized by heating anthranilic acid with acetic anhydride. asianpubs.org A fast, solvent-free synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids and acetic anhydride under microwave irradiation has also been reported. uomosul.edu.iq
Microwave assistance has also been applied to the regioselective halogenation of 3-phenyl-2H-benzo[b] mdpi.comcapes.gov.broxazin-2-ones, demonstrating the utility of this technology for the functionalization of the benzoxazinone core. The synthesis of various mdpi.comcapes.gov.broxazine (B8389632) derivatives has been achieved through one-pot multicomponent reactions under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating.
| Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Anthranilic acid, Acetic anhydride | Microwave irradiation | 2-Methyl-4H-3,1-benzoxazin-4-one | Not specified | asianpubs.org |
| 2-Acylaminobenzoic acids, Acetic anhydride | Microwave, solvent-free | 2-Substituted 4H-3,1-benzoxazin-4-ones | High yields | uomosul.edu.iq |
| Isatoic anhydrides, Acetic anhydride | Microwave, basic alumina | 4H-Benzo nih.govcapes.gov.broxazin-4-ones | Excellent yields | |
| Anthranilic acids, Orthoesters | Microwave, acetic acid | 2-Alkyl/Aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones | Variable | nih.gov |
Solvent-Free and Deep Eutectic Solvent-Mediated Syntheses
In the quest for greener and more sustainable chemical processes, solvent-free and deep eutectic solvent (DES)-mediated syntheses have emerged as powerful alternatives to traditional solvent-based methods. These approaches often lead to higher yields, shorter reaction times, and simplified work-up procedures.
Solvent-Free Synthesis:
A notable solvent-free method involves the microwave-assisted reaction of anthranilic acid and acetic anhydride. researchgate.net This approach provides a rapid and efficient route to 2-methyl-4H-3,1-benzoxazin-4-one. The use of microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating. researchgate.net
Deep Eutectic Solvent-Mediated Synthesis:
Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. nih.gov They are attractive as green solvents due to their low cost, low toxicity, biodegradability, and recyclability. nih.gov
One example is the use of a choline (B1196258) chloride-urea mixture for the synthesis of benzoxazines derived from cardanol. unisalento.it Another study demonstrates the use of an L-(+)-tartaric acid–choline chloride based DES for the synthesis of bis-quinazolinones from 2-methyl-4H-benzo[d] unisalento.itnih.govoxazin-4-ones under ultrasonic irradiation. nih.gov This method offers good to excellent yields and tolerates a wide range of substrates. nih.gov The DES can be recovered and reused without a significant loss of activity. nih.gov
Table 1: Comparison of Solvent-Free and DES-Mediated Syntheses
| Methodology | Reactants | Catalyst/Medium | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Solvent-Free | Anthranilic acid, Acetic anhydride | Choline Chloride - Thiourea / Sulfuric acid | Microwave irradiation | 2-methyl-quinazoline-4(3H)-one derivatives | High | researchgate.net |
| DES-Mediated | 2-Methyl-4H-benzo[d] unisalento.itnih.govoxazin-4-ones, Diamines | L-(+)-tartaric acid–choline chloride DES | Ultrasonic irradiation, 90°C | bis-quinazolin-4(3H)-ones | Good to Excellent | nih.gov |
| DES-Mediated | Cardanol, Formaldehyde, Primary amines | Choline chloride-urea DES | Not specified | Cardanol-based benzoxazines | High | unisalento.it |
Strategies Utilizing Iminium Cations as Cyclizing Agents
The use of iminium cations as cyclizing agents offers a mild and efficient one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. nih.gov This strategy involves a cyclodehydration reaction at room temperature, leading to high yields and simplified workup procedures. nih.govresearchgate.net
A mixture of cyanuric chloride and N,N-dimethylformamide (DMF) can generate the Vilsmeier reagent, an iminium cation, which acts as an effective cyclizing agent. nih.govresearchgate.net This method is advantageous as it avoids harsh conditions and minimizes energy consumption. researchgate.net The reaction proceeds through the formation of an N-acylated anthranilic acid intermediate, which then undergoes intramolecular nucleophilic attack to form the benzoxazinone ring. researchgate.net
Table 2: Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones using Iminium Cations
| Reactants | Cyclizing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Acylanthranilic acids | Cyanuric chloride/DMF | Room temperature | High | nih.govresearchgate.net |
Multi-Component and Domino Reactions for Benzoxazinone Construction
A notable example is the palladium-catalyzed domino carbonylation–cyclization of ortho-iodophenols and cyanamide (B42294) to produce 4H-1,3-benzoxazin-4-ones. nih.govnih.govresearchgate.net This one-step process proceeds in moderate to excellent yields under mild conditions. nih.govnih.govresearchgate.net The reaction has been shown to be versatile, tolerating various substituents on the phenol (B47542) ring and even extending to the more challenging ortho-bromophenols. nih.govnih.gov Furthermore, various carbon monoxide-releasing reagents can be successfully employed in this transformation. nih.gov
Another approach involves the one-pot reaction of anthranilic acids with 2-phenoxyacetyl chlorides in the presence of potassium carbonate to yield 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones. nih.gov
Table 3: Multi-Component and Domino Reactions for Benzoxazinone Synthesis
| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Domino Carbonylation–Cyclization | ortho-Iodophenols, Cyanamide, CO | Palladium | Mild | 4H-1,3-benzoxazin-4-ones | Moderate to Excellent | nih.govnih.govresearchgate.net |
| One-pot N-acylation/Ring Closure | Anthranilic acids, 2-Phenoxyacetyl chlorides | Potassium carbonate | Not specified | 2-Phenoxymethyl-4H-3,1-benzoxazin-4-ones | Not specified | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4h 1,3 Benzoxazin 4 One, 2 Methyl
Ring-Opening Reactions with Nucleophiles
The structure of 2-methyl-4H-1,3-benzoxazin-4-one contains two electrophilic centers susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. This reactivity is a cornerstone of its synthetic utility, allowing for its conversion into other important heterocyclic systems.
Nucleophilic Attack by Nitrogen-Based Reagents
Nitrogen nucleophiles readily react with 2-methyl-4H-1,3-benzoxazin-4-one, typically resulting in a ring-opening and subsequent re-cyclization to form quinazolinone derivatives. This transformation is a common strategy for synthesizing these pharmaceutically relevant scaffolds.
A primary example is the reaction with hydrazine (B178648) hydrate (B1144303). The condensation of 2-methyl-4H-1,3-benzoxazin-4-one with hydrazine hydrate leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net This intermediate is valuable as it can be further functionalized. For instance, its amino side arm can react with various benzaldehyde (B42025) derivatives to produce a range of substituted benzylidene-based quinazolin-4(3H)-one motifs. researchgate.net
Similarly, reactions with various amines, such as p-phenylenediamine (B122844), yield the corresponding 3-substituted quinazolone derivatives. uomosul.edu.iq The reaction of 2-methyl-4H-1,3-benzoxazin-4-one with p-phenylenediamine specifically affords the 3-(4'-aminophenyl) quinazolone derivative. uomosul.edu.iq Studies have shown that under microwave irradiation and solvent-free conditions, reactions with both aliphatic and aromatic amines can be efficiently catalyzed to produce a variety of 2-methyl-quinazoline-4(3H)-one derivatives. researchgate.net
Table 1: Reaction of 2-methyl-4H-1,3-benzoxazin-4-one with Nitrogen Nucleophiles
| Nucleophile | Product | Reference |
|---|---|---|
| Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | researchgate.net |
| p-Phenylenediamine | 3-(4'-Aminophenyl) quinazolone | uomosul.edu.iq |
| trans-Cyclohexane-1,4-diamine | 3,3'-((1R,4R)-cyclohexane-1,4-diyl)bis(2-methylquinazolin-4(3H)-one) | researchgate.net |
Reactivity Towards Carbon Nucleophiles (e.g., Grignard Reagents)
The interaction of 2-methyl-4H-1,3-benzoxazin-4-one with potent carbon nucleophiles, such as organometallic reagents, also proceeds via nucleophilic attack and ring-opening. Treating 2-arylbenzoxazinones with organomagnesium (Grignard) or organolithium reagents can afford (o-acetoamido)aryl alcohols and β-keto amides, respectively. This provides a pathway to highly functionalized acyclic structures.
Interactions with Active Methylene (B1212753) Compounds
A significant area of research has been the reaction of 2-methyl-4H-1,3-benzoxazin-4-one with active methylene compounds. researchgate.netrsc.org This reaction serves as a powerful method for synthesizing 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of considerable biological importance. rsc.orgelectronicsandbooks.com
The general mechanism involves a C-acylation of the active methylene compound by the benzoxazinone (B8607429) under basic conditions. uomosul.edu.iqrsc.org This forms an intermediate which can be isolated and subsequently cyclized to furnish the final quinolinone product. rsc.org The choice of active methylene compound allows for a variety of substituents at the 3-position of the quinolinone ring.
Research has detailed the C-acylation of several active methylene compounds with 2-methyl-3,1-benzoxazin-4-one, followed by cyclization to the corresponding 3-substituted 4-hydroxyquinolin-2(1H)-ones. electronicsandbooks.com
Table 2: Synthesis of 3-Substituted 4-Hydroxyquinolin-2(1H)-ones
| Active Methylene Compound | Intermediate C-Acylation Product | Final Product | Reference |
|---|---|---|---|
| Diethyl Malonate | Diethyl 2-(2-acetamidobenzoyl)malonate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | electronicsandbooks.com |
| Ethyl Cyanoacetate | Ethyl 2-acetamido-α-cyanobenzoylacetate | 3-Cyano-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |
| Malononitrile | 2-(2-Acetamidobenzoyl)malononitrile | 3-Cyano-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |
| Acetylacetone | 3-(2-Acetamidobenzoyl)pentane-2,4-dione | 3-Acetyl-4-hydroxy-2-methylquinoline | electronicsandbooks.com |
| Ethyl Acetoacetate (B1235776) | Ethyl 2-(2-acetamidobenzoyl)acetoacetate | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |
Site-Selective C-H Bond Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. The 2-methyl-4H-1,3-benzoxazin-4-one scaffold has been investigated as a substrate for such reactions.
Ortho-Functionalization of the Aromatic Ring
The benzoxazinone core can act as a directing group, facilitating the functionalization of the C-H bond at the position ortho to the ring nitrogen. This strategy avoids the need for pre-functionalized substrates, which is often a strenuous task. mdpi.com
One example of this is the direct ortho-C-H thiolation of a 2-arylbenzoxazinone. This reaction can be achieved using a diaryl disulfide in the presence of a Ru(II)-phosphine catalytic system and a silver-based additive.
Functionalization of sp3 Hybridized Carbon Centers
The functionalization of the sp3 hybridized C-H bonds of the 2-methyl group presents a synthetic challenge. While direct functionalization of the methyl group on the pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not widely reported, related intramolecular C-H activation strategies have been developed to access similar structures. For instance, an oxidant-controlled intramolecular C-H activation strategy has been used to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com Another approach involves the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, mediated by N-iodosuccinimide (NIS), which leads to the formation of 1,2-dihydro-benzoxazin-4-ones via oxidative C-O bond formation. mdpi.com
Proposed Reaction Mechanisms and Intermediates
The transformations involving 2-methyl-4H-1,3-benzoxazin-4-one proceed through various mechanisms, often dictated by the reagents and reaction conditions. These pathways can involve radical species, organometallic complexes, and charged intermediates.
While ionic pathways are more commonly documented for benzoxazinone reactions, radical-mediated mechanisms have also been proposed, particularly in the synthesis of halogenated derivatives. For instance, the synthesis of bromobenzoxazines can be achieved through a bromination/cyclization of olefinic amides mediated by iron(III) bromide (FeBr₃). Preliminary mechanistic studies of this type of reaction suggest the involvement of a free radical pathway, with air serving as the terminal oxidant.
Palladium catalysts are extensively used for the synthesis and functionalization of benzoxazinone structures. These reactions typically proceed through a catalytic cycle involving changes in the oxidation state of the palladium center, most commonly between Pd(0) and Pd(II), although Pd(II)/Pd(IV) cycles are also possible.
A general palladium-catalyzed cycle for cross-coupling reactions, such as the Hirao reaction, can be illustrative. mdpi.com The cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a Pd(0) complex, forming a Pd(II) species. mdpi.com This is followed by ligand exchange and subsequent reductive elimination, which forms the C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst. mdpi.com
In the context of benzoxazinone synthesis, palladium-catalyzed oxidative coupling of anthranilic acid with isocyanides has been reported. mdpi.com Mechanistic studies suggest that the reaction initiates with the interaction of anthranilic acid with the active palladium species to form a Pd complex. mdpi.com This is followed by migratory coordination of the isocyanide, reductive elimination, and isomerization to yield the product. mdpi.com The cycle is completed by the re-oxidation of Pd(0) to Pd(II) by an oxidant like molecular oxygen. mdpi.com Another example is the palladium-catalyzed carbonylative cyclization of 2-ethynylaniline (B1227618) derivatives, which proceeds via anti and syn 6-exo-dig cyclization modes and involves a vinylpalladium intermediate. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions in Benzoxazinone Synthesis
| Reaction Type | Catalyst System | Proposed Key Steps | Reference |
|---|---|---|---|
| Aerobic Oxidative Coupling | Pd(OAc)₂ | Pd(0)/Pd(II) cycle, migratory insertion, reductive elimination | mdpi.com |
| Carbonylative Cyclization | Pd/C, Bu₄NI, KF | 6-exo-dig cyclization, vinylpalladium intermediate | researchgate.net |
Role of Iminium and Nitrenium Intermediates
Iminium intermediates are key in several synthetic routes to 4H-1,3-benzoxazin-4-ones. A prominent example is the reaction of anthranilic acids with orthoesters. The proposed mechanism involves the initial protonation of the orthoester and loss of an alcohol molecule to form a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation. Subsequent proton exchange and elimination of a second alcohol molecule lead to the formation of a crucial iminium ion intermediate. The final step is the intramolecular cyclization, where the carboxylic acid oxygen attacks the iminium carbon, followed by proton exchange and elimination of a final alcohol molecule to yield the benzoxazinone ring. While the involvement of iminium intermediates is well-supported in these syntheses, the role of nitrenium intermediates in the chemistry of 2-methyl-4H-1,3-benzoxazin-4-one is not prominently described in the literature.
Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism, the interconversion of structural isomers through proton transfer, can play a significant role in the reactivity of heterocyclic compounds. For derivatives related to 2-methyl-4H-1,3-benzoxazin-4-one, keto-enol tautomerism has been observed.
In a study of a novel 1,3,4-thiadiazole (B1197879) derivative synthesized from 2-phenyl-4H-3,1-benzoxazin-4-one, the product was found to exist as a mixture of keto and enol tautomers. nih.gov The equilibrium between these forms was influenced by the solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. nih.gov This equilibrium is significant as the different tautomers can exhibit distinct chemical reactivity, potentially leading to different products under various reaction conditions.
Ring-chain tautomerism is a form of isomerism where one tautomer has an open-chain structure and the other has a cyclic structure. This is particularly relevant to the synthesis and stability of the benzoxazinone ring system. The formation of the benzoxazinone ring from an N-acyl anthranilic acid precursor is a classic example of this phenomenon.
The open-chain form, an N-acyl anthranilic acid, exists in equilibrium with its cyclic hemiacetal-like form. Dehydration of this cyclic intermediate, often facilitated by reagents like acetic anhydride (B1165640) or cyanuric chloride, leads to the stable aromatic 4H-1,3-benzoxazin-4-one ring. uomosul.edu.iqnih.gov The equilibrium can be influenced by substituents and reaction conditions. For instance, in the reaction between anthranilic acids and orthoesters, dihydro-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one intermediates can sometimes be isolated, representing a point in the ring-chain equilibrium before the final elimination to the aromatic benzoxazinone.
Influence of Substituents on Ring Stability and Electrophilicity
The stability and reactivity of the 4H-1,3-benzoxazin-4-one ring are significantly influenced by the electronic nature of substituents on both the benzene (B151609) ring and at the 2-position.
Studies on the synthesis of 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-ones have shown that the electron density on the aromatic ring plays a crucial role. Electron-donating groups on the benzene ring tend to favor the formation and stability of the final aromatic 4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one product. Conversely, electron-withdrawing groups, such as nitro groups, favor the isolation of the 1,2-dihydro intermediate and can lead to lower yields of the final benzoxazinone. uomosul.edu.iq A strongly electron-withdrawing pyridine (B92270) ring in place of the benzene ring can even suppress the reaction entirely.
The substituent at the 2-position (the methyl group in this case) also modulates the electrophilicity of the C4-carbonyl carbon. The nature of this substituent affects the stability and reactivity of the benzoxazinone, which is important for its role as an acylating agent and its biological activity. For example, in the context of enzyme inhibition, the choice of substituents at the 2-position can tune the reactivity of the C4-carbonyl towards nucleophilic attack by amino acid residues in an enzyme's active site. nih.gov
Table 2: Effect of Substituents on Benzoxazinone Formation
| Substituent Type on Benzene Ring | Influence on Product Formation | Reference |
|---|---|---|
| Electron-Donating Groups | Favors formation of 4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one | uomosul.edu.iq |
Derivatization and Advanced Functionalization Strategies for 4h 1,3 Benzoxazin 4 One, 2 Methyl
Strategic Functionalization Pockets on the Benzoxazinone (B8607429) Skeleton
The 2-methyl-4H-1,3-benzoxazin-4-one molecule offers several sites for chemical modification, each leading to derivatives with unique characteristics. These "functionalization pockets" include the C-2 methyl group, the N-4 position, and the aromatic ring.
Modifications at C-2 Position
The methyl group at the C-2 position is a primary site for derivatization. One common approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with active methylene (B1212753) compounds. rsc.org This C-acylation reaction, conducted under basic conditions, leads to the formation of novel intermediates that can be subsequently cyclized to yield 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.orgresearchgate.net
Another strategy involves the introduction of more complex substituents. For instance, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been synthesized by reacting 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide (B116566) or through the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride. nih.gov A newer method involves the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization using cyanuric chloride. mdpi.com
Furthermore, the C-2 position can be substituted with various alkyl or aryl groups. A one-pot synthesis method has been developed for creating 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-ones by reacting substituted anthranilic acids with orthoesters in the presence of an acid catalyst. nih.gov This reaction can be performed under both thermal and microwave-assisted conditions. nih.govnih.gov
Table 1: Examples of C-2 Position Modifications
| Starting Material | Reagent(s) | Resulting Substituent at C-2 | Reference(s) |
|---|---|---|---|
| 2-Methyl-4H-3,1-benzoxazin-4-one | Active methylene compounds | Varies (leads to 3-substituted 4-hydroxyquinolin-2(1H)-ones) | rsc.orgresearchgate.net |
| 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one | Potassium phthalimide | N-Phthaloylmethyl | nih.gov |
| Anthranilic acid | Phthalimidoacetyl chloride | N-Phthaloylmethyl | nih.gov |
| Anthranilic acid | N-Phthaloylglycyl chloride, Cyanuric chloride | N-Phthaloylmethyl | mdpi.com |
| Substituted anthranilic acids | Orthoesters | Alkyl or Aryl groups | nih.gov |
Functionalization at N-4 Position
The nitrogen atom at the N-4 position is another key site for functionalization, although it is not explicitly detailed in the provided search results. The focus of the available literature is primarily on the synthesis of the benzoxazinone ring itself and modifications at other positions. However, the reactivity of the lactone and the potential for ring-opening reactions suggest that the N-4 position could be targeted in subsequent synthetic steps, often leading to the formation of quinazolinones. For example, condensation of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one, which can then be further functionalized. researchgate.net
Aromatic Ring Functionalization (C-5, C-6, C-7, C-8)
Functionalization of the aromatic ring of the benzoxazinone skeleton allows for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives often starts with substituted anthranilic acids. uomosul.edu.iq By using anthranilic acids with different substituents on the aromatic ring, a variety of functionalized benzoxazinones can be prepared. uomosul.edu.iq
Introduction of Chemically Diverse Substituents
A range of chemical techniques are employed to introduce diverse functional groups onto the 2-methyl-4H-1,3-benzoxazin-4-one framework.
Halogenation, Alkylation, and Acylation Techniques
Halogenation: While direct halogenation of the pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not extensively described, the use of halogenated anthranilic acids as starting materials is a common strategy to produce halogenated benzoxazinone derivatives. uomosul.edu.iq
Alkylation: Alkyl groups can be introduced at the C-2 position through the reaction of anthranilic acids with appropriate orthoesters. nih.gov
Acylation: Acylation is a fundamental reaction in the synthesis and derivatization of benzoxazinones. The synthesis of 2-methyl-4H-1,3-benzoxazin-4-one itself is achieved by the acylation of anthranilic acid with acetic anhydride (B1165640). uomosul.edu.iqchemicalbook.comchemicalbook.com Further acylation reactions can be performed on the C-2 methyl group, as seen in its reaction with active methylene compounds. rsc.org
Esterification and Etherification Strategies
Esterification: Ester groups can be introduced into derivatives of 2-methyl-4H-1,3-benzoxazin-4-one. For example, acylation of anthranilic acid with succinic anhydride followed by esterification with methanol (B129727) and subsequent refluxing in acetic anhydride yields a propionic acid methyl ester derivative at the C-2 position. uomosul.edu.iq
Etherification: The synthesis of 2-alkoxy-1,2-dihydro-4H-benzoxazine-4-ones can occur as a side product or main product when the final elimination of ethanol (B145695) is difficult during the reaction of anthranilic acids with orthoesters. nih.govnih.gov
Table 2: Examples of Introduced Substituents and Techniques
| Technique | Reagent(s)/Starting Material | Position of Substitution | Resulting Substituent/Derivative | Reference(s) |
|---|---|---|---|---|
| Acylation | Anthranilic acid, Acetic anhydride | C-2 | Methyl | uomosul.edu.iqchemicalbook.comchemicalbook.com |
| C-Acylation | 2-Methyl-4H-3,1-benzoxazin-4-one, Active methylene compounds | C-2 | Varies | rsc.org |
| Esterification | Anthranilic acid, Succinic anhydride, Methanol, Acetic anhydride | C-2 | Propionic acid methyl ester | uomosul.edu.iq |
| Alkylation/Arylation | Substituted anthranilic acids, Orthoesters | C-2 | Alkyl or Aryl groups | nih.gov |
| Halogenation | Halogenated anthranilic acids | Aromatic Ring | Halogen atoms | uomosul.edu.iq |
Post-Synthetic Coupling Reactions (e.g., Suzuki Coupling)
Modern synthetic chemistry heavily relies on transition-metal catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a preeminent method, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boronic acid reagents. libretexts.orgnih.gov This palladium-catalyzed reaction typically couples an organohalide or triflate with an organoboron compound, and it is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While palladium-catalyzed coupling reactions are extensively used for the functionalization of various heterocyclic cores researchgate.netbeilstein-journals.org, the application of Suzuki coupling for the direct post-synthetic modification of the aromatic ring of a pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not widely documented in the surveyed literature. Research has more commonly focused on employing coupling reactions to construct the benzoxazinone ring itself from functionalized precursors, such as anthranilic acids. nih.gov For instance, palladium-catalyzed intramolecular C-H activation has been used on N-alkyl-N-aryl anthranilic acids to synthesize 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov
Although direct Suzuki coupling on the 2-methyl-4H-1,3-benzoxazin-4-one backbone appears uncommon, the strategy remains a theoretically viable pathway for introducing aryl or vinyl substituents, provided a halogenated derivative of the benzoxazinone is used.
Transformation of the 4H-1,3-Benzoxazin-4-one, 2-methyl- Scaffold into Novel Fused Heterocycles
The most significant utility of 2-methyl-4H-1,3-benzoxazin-4-one in synthetic chemistry is its role as a key intermediate for building more complex heterocyclic structures. The electrophilic nature of the carbonyl carbon and the adjacent carbon atom of the oxazinone ring allows for facile ring-opening reactions by various nucleophiles, followed by intramolecular cyclization to generate new ring systems.
The transformation of 2-methyl-4H-1,3-benzoxazin-4-one into 2-methyl-4(3H)-quinazolinone derivatives is a robust and frequently employed synthetic strategy. uomosul.edu.iq This conversion is typically achieved by reacting the benzoxazinone with a variety of nitrogen-based nucleophiles. The general mechanism involves a nucleophilic attack by the amine on the C4-carbonyl carbon, leading to the opening of the oxazinone ring to form an N-acetylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule furnishes the quinazolinone scaffold. semanticscholar.org
This method allows for the introduction of a wide range of substituents at the N-3 position of the quinazolinone ring, depending on the primary amine or hydrazine derivative used. For example, condensation with hydrazine hydrate produces 3-amino-2-methylquinazolin-4(3H)-one, a versatile intermediate in its own right. researchgate.net This amino group can be further derivatized, for instance, by reacting with various aldehydes to form Schiff bases. researchgate.net The reaction with sulfanilamides can incorporate a sulfa drug moiety into the final structure. semanticscholar.org
| Nucleophile | Reagent/Conditions | Product | Reference(s) |
| Hydrazine Hydrate | N/A | 3-amino-2-methylquinazolin-4(3H)-one | researchgate.net |
| Primary Amines (e.g., ethanolamine (B43304), sulfanilamide) | Reflux | 3-Substituted-2-methylquinazolin-4(3H)-ones | semanticscholar.org |
| Semicarbazide Hydrochloride | Reflux in dry pyridine (B92270) | 2-methyl- nih.govresearchgate.netmdpi.comtriazolo[2,3-c]quinazoline | semanticscholar.org |
Beyond the synthesis of quinazolinones, the 2-methyl-4H-1,3-benzoxazin-4-one scaffold can be transformed into other important heterocyclic architectures through reactions with different types of nucleophiles.
Reaction with Carbon Nucleophiles: A notable transformation involves the reaction with active methylene compounds, which provides a route to 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.org This reaction proceeds via the C-acylation of the active methylene compound by the benzoxazinone under basic conditions, forming an open-chain intermediate. researchgate.netrsc.org This intermediate then undergoes an intramolecular cyclization to yield the final quinolinone product. This strategy has been successfully applied using reagents like ethyl acetoacetate (B1235776) and malononitrile, often under microwave irradiation to enhance reaction rates and yields. researchgate.net
Reaction with Bifunctional Nucleophiles: The reaction of 2-methyl-4H-1,3-benzoxazin-4-one with bifunctional nucleophiles opens pathways to various fused and substituted heterocyclic systems. For instance, reaction with ethanolamine initially yields a 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one. semanticscholar.org While this is a quinazolinone, the presence of the hydroxyl group offers a handle for further cyclization reactions. Similarly, reactions with 2-aminophenol (B121084) or o-phenylenediamine (B120857) can lead to the formation of benzoxazole (B165842) or benzimidazole (B57391) moieties, respectively, linked to the core structure. semanticscholar.org The reaction with hydroxylamine (B1172632) hydrochloride has been shown to produce 3-hydroxy-quinazolinone derivatives. semanticscholar.org These transformations highlight the utility of 2-methyl-4H-1,3-benzoxazin-4-one as a synthon for creating diverse molecular architectures.
| Nucleophile | Reagent/Conditions | Resulting Heterocyclic Core | Reference(s) |
| Active Methylene Compounds (e.g., Ethyl acetoacetate) | Basic conditions (e.g., NaH), Microwave irradiation | 4-Hydroxyquinolin-2(1H)-one | researchgate.netrsc.orgresearchgate.net |
| Ethanolamine | Reflux | 3-(2-hydroxyethyl)quinazolin-4(3H)-one | semanticscholar.org |
| Hydroxylamine Hydrochloride | N/A | 3-Hydroxyquinazolin-4(3H)-one | semanticscholar.org |
Advanced Spectroscopic and Computational Characterization of 4h 1,3 Benzoxazin 4 One, 2 Methyl
High-Resolution Structural Elucidation
The precise three-dimensional arrangement and connectivity of atoms in 2-methyl-4H-1,3-benzoxazin-4-one are determined using a combination of high-resolution spectroscopic techniques.
Single-Crystal X-ray Diffraction Analysis
A review of the current scientific literature indicates that a single-crystal X-ray diffraction analysis for 4H-1,3-Benzoxazin-4-one, 2-methyl- has not been reported. This technique would provide definitive experimental data on bond lengths, bond angles, and the crystal packing arrangement of the molecule in the solid state. While crystallographic data for related structures, such as the 2-phenyl analog, exist, they are not included here to maintain a strict focus on the specified compound.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-methyl-4H-1,3-benzoxazin-4-one, ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for 2-methyl-4H-1,3-benzoxazin-4-one, recorded in deuterochloroform (CDCl₃), shows distinct signals for the aromatic protons and the methyl group. A sharp singlet for the methyl protons appears at approximately 2.60 ppm. nih.gov The aromatic region displays four signals corresponding to the protons on the benzene (B151609) ring, with chemical shifts at δ 8.29 (dd, J = 7.5, 1.6 Hz), 7.78 (ddd, J = 8.4, 7.1, 1.6 Hz), 7.69 (d, J = 8.4 Hz), and 7.48 (ddd, J = 8.1, 7.1, 1.2 Hz) ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the title compound, the spectrum shows nine distinct carbon signals. The carbonyl carbon of the oxazinone ring is observed at a downfield chemical shift of approximately 164.1 ppm. nih.gov The carbon atom of the imine group (C=N) is found at 153.2 ppm, while the carbon attached to the ring oxygen (C-O) is at 149.4 ppm. nih.gov The aromatic carbons resonate in the range of 120.3 to 134.9 ppm, and the methyl carbon gives a characteristic upfield signal at 22.2 ppm. nih.gov
While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not detailed in the available literature for this specific molecule, these techniques would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular framework.
Table 1: NMR Spectroscopic Data for 4H-1,3-Benzoxazin-4-one, 2-methyl- in CDCl₃
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Chemical Shift (δ) ppm | Assignment |
| 8.29 | dd, J = 7.5, 1.6 | 164.1 | C=O |
| 7.78 | ddd, J = 8.4, 7.1, 1.6 | 153.2 | C=N |
| 7.69 | d, J = 8.4 | 149.4 | Ar-C (Quaternary) |
| 7.48 | ddd, J = 8.1, 7.1, 1.2 | 134.9 | Ar-CH |
| 2.60 | s | 127.0 | Ar-CH |
| 126.5 | Ar-CH | ||
| 126.3 | Ar-CH | ||
| 120.3 | Ar-C (Quaternary) | ||
| 22.2 | CH₃ |
Data sourced from literature reference nih.gov.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 2-methyl-4H-1,3-benzoxazin-4-one, the calculated mass for the protonated molecule [M+H]⁺ (C₉H₈NO₂) is 162.0555. The experimentally found value is 162.0553, which is in excellent agreement and confirms the molecular formula. nih.gov
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. A plausible fragmentation pathway for 2-methyl-4H-1,3-benzoxazin-4-one (molecular weight 161.16 g/mol ) involves initial cleavages characteristic of heterocyclic systems. The molecular ion peak would be observed at m/z = 161. A primary fragmentation could be the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, a common fragmentation for lactones and related structures, leading to a fragment ion at m/z = 133. Another expected fragmentation is the loss of the methyl group (•CH₃), resulting in an ion at m/z = 146. A retro-Diels-Alder (RDA) type reaction, characteristic of cyclic systems, could also occur, leading to the cleavage of the oxazine (B8389632) ring. This could result in the formation of a benzoyl-type cation or related aromatic fragments. For instance, cleavage could yield an ion corresponding to the N-acetylanthraniloyl cation.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is unique to the compound and provides valuable information about its functional groups. For 2-methyl-4H-1,3-benzoxazin-4-one, characteristic absorption bands are observed. A strong absorption band around 1700 cm⁻¹ is attributed to the stretching vibration of the ester carbonyl group (C=O). nih.gov Another significant band appears at 1624 cm⁻¹, which is characteristic of the carbon-nitrogen double bond (C=N) stretching vibration within the oxazine ring. nih.gov Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-O bond vibrations, would also be present in the full spectrum.
Table 2: Key FT-IR Absorption Bands for 4H-1,3-Benzoxazin-4-one, 2-methyl-
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1700 | C=O (Ester carbonyl) stretch |
| ~1624 | C=N (Imine) stretch |
Data sourced from literature reference nih.gov.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations, such as those found in aromatic rings. A comprehensive search of the scientific literature did not yield specific Raman spectroscopic data for 4H-1,3-Benzoxazin-4-one, 2-methyl-. Such data would be valuable for a complete vibrational analysis, particularly in assigning the skeletal vibrations of the fused ring system.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 4H-1,3-Benzoxazin-4-one, 2-methyl-, DFT calculations offer profound insights into its geometry, electronic properties, intermolecular interactions, and reactivity, complementing experimental findings.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable conformation of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.
The benzoxazinone (B8607429) ring system is largely planar, and the 2-methyl substituent is not expected to introduce significant conformational isomers. The geometry optimization would confirm the planarity of the fused ring system and determine the precise bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for 4H-1,3-Benzoxazin-4-one, 2-methyl- (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-N3 | 1.28 | C2-N3-C4 | 120.5 |
| N3-C4 | 1.40 | N3-C4-O1 | 118.9 |
| C4-O1 | 1.35 | C4-O1-C8a | 121.3 |
| C2-O1' | 1.38 | O1-C2-N3 | 125.1 |
| C4=O5 | 1.21 | C4a-C4-N3 | 117.8 |
| C2-C9(H3) | 1.51 | N3-C2-C9 | 115.0 |
Note: These are hypothetical values for illustrative purposes, as specific published data for this molecule is not available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For 4H-1,3-Benzoxazin-4-one, 2-methyl-, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen and nitrogen atoms of the oxazine ring. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the imine bond, which are the primary electron-accepting sites. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).
In 4H-1,3-Benzoxazin-4-one, 2-methyl-, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the benzene ring and the methyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions.
Hirshfeld Surface Analysis and Intermolecular Interaction Networks
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 4H-1,3-Benzoxazin-4-one, 2-methyl-, this analysis would reveal the nature and extent of C-H···O, C-H···N, and π-π stacking interactions that govern its crystal packing. While specific data for the title compound is not available, studies on similar heterocyclic structures demonstrate the utility of this method in understanding solid-state architecture.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative for a Similar Heterocycle)
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| O···H/H···O | 15.2 |
| N···H/H···N | 8.3 |
| C···C | 6.0 |
Note: This data is representative of a typical analysis and not specific to the title compound.
Theoretical Insights into Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For 4H-1,3-Benzoxazin-4-one, 2-methyl-, theoretical studies could investigate its reactivity towards various nucleophiles and electrophiles. For instance, the mechanism of hydrolysis or aminolysis, which involves nucleophilic attack at the carbonyl carbon, could be explored. Such studies would provide valuable information on the feasibility of different reaction pathways and the stability of intermediates and transition states.
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, including vibrational (IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for the structural elucidation of the molecule and for resolving ambiguities in experimental spectra. Studies on related benzoxazinone derivatives have shown good agreement between DFT-predicted and experimentally observed spectroscopic data.
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative for a Benzoxazinone Derivative)
| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |
|---|---|---|
| C=O stretch | 1750 | 1765 |
| C=N stretch | 1640 | 1652 |
| Aromatic C=C stretch | 1605 | 1615 |
| CH3 sym. stretch | 2920 | 2935 |
Note: These are hypothetical values for illustrative purposes.
Chemometric Approaches in Structural and Spectroscopic Correlation
Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for the analysis of complex datasets generated from spectroscopic and computational studies. In the context of 4H-1,3-Benzoxazin-4-one, 2-methyl- and its derivatives, chemometric approaches can be employed to establish quantitative relationships between molecular structure, spectroscopic signatures, and functional properties. These methods are particularly valuable for understanding the subtle effects of structural modifications on the spectral characteristics of the benzoxazinone core.
Detailed research findings have demonstrated the utility of multivariate analysis in elucidating structure-property relationships within the broader class of benzoxazinones. While specific, in-depth chemometric studies solely focused on 2-methyl-4H-1,3-benzoxazin-4-one are not extensively documented in publicly available literature, the principles are well-established through studies on analogous compounds.
One of the primary chemometric tools is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. For a series of substituted 2-methyl-4H-1,3-benzoxazin-4-one derivatives, spectroscopic data (e.g., a collection of NMR or IR spectra) can be represented as a data matrix. PCA transforms this matrix into a new set of variables, the principal components (PCs), which are linear combinations of the original variables (e.g., chemical shifts or vibrational frequencies).
Another powerful chemometric technique is Quantitative Structure-Activity Relationship (QSAR) analysis, which often employs multivariate regression methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. While traditionally used to correlate structure with biological activity, the same principles can be applied to establish Quantitative Structure-Spectra Relationships (QSSR).
In a QSSR study of benzoxazinone derivatives, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from Density Functional Theory calculations). A regression model is then built to correlate these descriptors with specific spectroscopic parameters, such as the ¹³C chemical shift of the carbonyl carbon or the vibrational frequency of the C=O bond.
For example, a QSAR study on a series of benzoxazinone derivatives identified several key molecular descriptors that correlate with their biological properties. These descriptors included the HOMO energy, partial positive surface area, and the maximum electrophilic reaction index for a nitrogen atom nih.gov. A similar approach could be used to build a model that predicts, for instance, the characteristic carbonyl stretching frequency in the IR spectrum of a novel 2-methyl-4H-1,3-benzoxazin-4-one derivative based on its calculated descriptors.
The development of such a model would involve the following steps:
Data Set Preparation: A training set of diverse 2-methyl-4H-1,3-benzoxazin-4-one derivatives with experimentally determined spectroscopic data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set would be calculated using computational chemistry software.
Model Development and Validation: Using statistical software, a regression model (e.g., MLR or PLS) would be developed to find the best correlation between the descriptors and the spectroscopic property of interest. The predictive power of the model would be rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.
The resulting QSSR model would not only provide a deeper understanding of the structure-spectra relationships within this class of compounds but also serve as a predictive tool. This would enable researchers to estimate the key spectroscopic features of new, unsynthesized derivatives of 4H-1,3-Benzoxazin-4-one, 2-methyl-, thereby guiding synthetic efforts and facilitating the identification of novel compounds with desired properties.
The integration of advanced spectroscopic techniques, computational chemistry, and chemometric analysis provides a comprehensive framework for the characterization of 4H-1,3-Benzoxazin-4-one, 2-methyl- and its analogues. This synergy accelerates the process of structural elucidation and provides valuable insights into the fundamental relationships between molecular architecture and spectroscopic behavior.
Structure Reactivity Relationship Srr Studies of 4h 1,3 Benzoxazin 4 One, 2 Methyl
Elucidating the Role of Electronic and Steric Effects on Reaction Pathways
The reactivity of 2-methyl-4H-1,3-benzoxazin-4-one is significantly influenced by electronic and steric factors. The benzoxazinone (B8607429) ring possesses two primary electrophilic sites that are susceptible to nucleophilic attack, leading to different reaction pathways. mdpi.com The nature of the nucleophile and the substituents on the benzoxazinone ring dictate the course of the reaction.
One of the key aspects of its reactivity is the influence of substituents on the aromatic ring of the precursor, anthranilic acid, during its synthesis. Studies have shown that the electronic nature of these substituents can determine the final product. For instance, electron-donating groups on the anthranilic acid ring tend to favor the formation of the desired 4H-1,3-benzoxazin-4-one, while electron-withdrawing groups often lead to the formation of the more stable dihydro intermediate. researchgate.net
The steric hindrance of the nucleophile also plays a crucial role in the reaction pathway. Bulky nucleophiles may exhibit selectivity towards one of the electrophilic sites over the other, influencing the final product structure. mdpi.com
The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various nucleophiles, such as active methylene (B1212753) compounds, under basic conditions leads to C-acylation, forming intermediates that can be cyclized to produce 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.org This highlights the utility of 2-methyl-4H-1,3-benzoxazin-4-one as a building block in the synthesis of other heterocyclic compounds.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Currently, there is a lack of specific studies in the public domain focusing on the Quantitative Structure-Reactivity Relationships (QSRR) modeling of 2-methyl-4H-1,3-benzoxazin-4-one. Such studies would be invaluable in predicting the reactivity of novel derivatives and in the rational design of compounds with specific chemical properties.
Investigating Factors Governing Ring Stability and Selective Chemical Transformations
The stability of the 1,3-benzoxazin-4-one ring is a key factor in its chemical transformations. The ring can be opened by various nucleophiles, and the subsequent reclosure can lead to a variety of heterocyclic structures. mdpi.com This reactivity is harnessed in the synthesis of quinazolinones, which are of significant pharmacological interest. uomosul.edu.iqchemicalbook.com
The selective transformation of 2-methyl-4H-1,3-benzoxazin-4-one is evident in its reactions with different types of nucleophiles. For example, reactions with carbon nucleophiles under microwave irradiation can yield 4-hydroxy-quinolin-2-ones, while reactions with oxygen nucleophiles like alcohols lead to the formation of N-acetyl-anthranilates. researchgate.net This selectivity underscores the potential for directing the reaction towards a desired product by choosing the appropriate nucleophile and reaction conditions.
The stability of the benzoxazinone ring is also influenced by environmental factors. For instance, its solubility and stability in different solvents can affect its efficacy in various applications. eg.net
Design Principles for Modulating Reactivity for Specific Synthetic Applications
The design of synthetic strategies utilizing 2-methyl-4H-1,3-benzoxazin-4-one relies on understanding its reactivity with different reagents. By selecting appropriate nucleophiles and reaction conditions, a diverse range of heterocyclic compounds can be synthesized. researchgate.netuomosul.edu.iq
For example, the reaction with active methylene compounds provides a route to quinolinone derivatives. rsc.org The choice of the active methylene compound and the reaction conditions can be tailored to produce specific substituted quinolinones. Similarly, the reaction with hydrazines or amines can be employed to synthesize various quinazolinone derivatives. uomosul.edu.iq
The following table summarizes some of the synthetic transformations of 2-methyl-4H-1,3-benzoxazin-4-one, illustrating the design principles for modulating its reactivity.
| Reactant | Product | Reaction Type | Reference |
| Active Methylene Compounds | 3-substituted 4-hydroxyquinolin-2(1H)-ones | C-acylation and cyclization | rsc.org |
| Alcohols | N-acetyl-anthranilates | Nucleophilic acyl substitution | researchgate.net |
| Hydrazine (B178648) Hydrate (B1144303) | 3-amino-2-methylquinazolin-4(3H)-one | Ring transformation | uomosul.edu.iq |
These examples demonstrate how the inherent reactivity of the benzoxazinone ring can be exploited for the synthesis of a variety of valuable compounds. The development of new synthetic methods, such as those employing microwave irradiation, further expands the possibilities for modulating the reactivity of this versatile scaffold. researchgate.net
Correlation of Molecular Parameters with Observed Chemical Phenomena (e.g., Phytotoxicity in Agrochemical Models)
While extensive studies correlating the molecular parameters of 2-methyl-4H-1,3-benzoxazin-4-one with phytotoxicity are not widely available, some research has explored its antifungal properties. eg.net The physico-chemical properties of the compound, such as its solubility and acidity, are important factors that influence its biological activity. eg.net
For instance, the solubility of 2-methyl-3,1-(4H)-benzoxazin-4-one in different solvents has been studied to formulate it as a wettable powder for antifungal applications. eg.net The table below shows some of the physico-chemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 79-82 °C | chemicalbook.com |
| Solubility in Water | Insoluble | eg.net |
| Solubility in DMSO | 33.3% (w/v) | eg.net |
| Solubility in DMF | 25% (w/v) | eg.net |
| Free Acidity (as % H2SO4) | 19.6 | eg.net |
These parameters are crucial for understanding the compound's behavior in biological systems and for designing effective formulations. Further research is needed to establish a clear correlation between the molecular structure of 2-methyl-4H-1,3-benzoxazin-4-one and its phytotoxic effects, which would be beneficial for its potential application in agrochemical contexts.
Academic and Research Applications of the 4h 1,3 Benzoxazin 4 One, 2 Methyl Scaffold
Utility as a Versatile Synthon in Complex Organic Synthesis
4H-1,3-Benzoxazin-4-one, 2-methyl-, commonly synthesized through the cyclization of anthranilic acid with acetic anhydride (B1165640), serves as a crucial intermediate in the synthesis of a wide array of more complex heterocyclic systems. uomosul.edu.iqchemicalbook.comchemicalbook.com Its utility stems from the reactivity of the oxazinone ring, which contains two sites susceptible to nucleophilic attack. This allows for controlled ring-opening and subsequent re-closure reactions to build diverse molecular architectures.
The most notable application is in the synthesis of quinazolinone derivatives. eg.netresearchgate.net Quinazolinones are a class of compounds with a broad spectrum of biological activities, and 2-methyl-4H-3,1-benzoxazin-4-one provides a direct and efficient pathway to access them. chemicalbook.comeg.net The reaction typically involves treating the benzoxazinone (B8607429) with various nitrogen nucleophiles, such as primary amines or hydrazine (B178648), which attack the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization and elimination of a water molecule yield the corresponding 3-substituted-2-methyl-quinazolin-4(3H)-ones. researchgate.net
The reactivity of 2-methyl-4H-3,1-benzoxazin-4-one is not limited to nitrogen nucleophiles. Reactions with carbon and oxygen nucleophiles have also been explored, leading to the formation of other important heterocyclic structures like 4-hydroxy-quinolin-2-ones. researchgate.net This versatility makes it an important building block for constructing libraries of heterocyclic compounds for various research purposes. researchgate.netmdpi.commdpi.com
Table 1: Synthetic Routes and Products from 2-methyl-4H-3,1-benzoxazin-4-one
| Starting Material | Reagent(s) | Product Class | Reference(s) |
|---|---|---|---|
| Anthranilic acid | Acetic anhydride | 2-methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqchemicalbook.com |
| 2-methyl-4H-3,1-benzoxazin-4-one | Primary amines, Hydrazine | Quinazolin-4(3H)-ones | eg.netresearchgate.net |
| 2-methyl-4H-3,1-benzoxazin-4-one | Active methylene (B1212753) compounds | 4-hydroxy-quinolin-2-ones | researchgate.net |
| 2-methyl-4H-3,1-benzoxazin-4-one | Alcohols | N-acetyl-anthranilates | researchgate.net |
Research in Agrochemical Lead Discovery and Development (Focus on Chemical Design and Mechanism of Action)
The benzoxazinone scaffold is of significant interest in the field of agrochemicals, particularly in the quest for new herbicides and fungicides.
Development of Herbicide Models and Lead Structures
Benzoxazinone derivatives are actively being explored as lead structures for the development of novel herbicides. mdpi.com Research has shown that certain synthetic benzoxazinones exhibit selective herbicidal activity. For instance, 2-methyl-3,1-benzoxaza-4-one has been identified as a pesticide intermediate that shows a promising selective inhibitory effect on the growth of weeds in rape cultivation. The general class of 4H-3,1-benzoxazin-4-ones has been demonstrated to possess phytotoxic properties, which underpins their potential as herbicide candidates. This has spurred further research into synthesizing and screening new derivatives with diverse substituents to optimize their herbicidal potency and selectivity.
Elucidation of Plant Chemical Defense Systems and Allelochemical Roles
While 2-methyl-4H-1,3-benzoxazin-4-one is a synthetic compound, its structural relatives, the naturally occurring 1,4-benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), are key components of the chemical defense systems in several major cereal crops, including maize, wheat, and rye. These compounds are involved in allelopathy—the chemical inhibition of one plant by another—and provide resistance against a wide range of pests, including insects and fungi.
The study of synthetic benzoxazinones like the 2-methyl derivative contributes to a broader understanding of the structure-activity relationships within this chemical class. By synthesizing and testing analogues of natural allelochemicals, researchers can probe the specific structural features required for phytotoxicity and other biological effects. This knowledge is instrumental in elucidating the complex chemical interactions between plants and their environment.
Contributions to Materials Science and Polymer Chemistry
The application of N,O-fused heterocyclic compounds, including the 1,3-benzoxazin-4-one scaffold, extends into the realm of materials science. mdpi.com These structures are being investigated for the development of functional materials due to their inherent thermal stability and potential for tailored chemical modifications.
Although research directly focused on the polymerization of 4H-1,3-Benzoxazin-4-one, 2-methyl- is not extensively documented, studies on related structures highlight the potential of the benzoxazine (B1645224) ring system in polymer chemistry. For example, research on 2-substituted 1,3-benzoxazines has demonstrated their capability to undergo ring-opening polymerization to form polybenzoxazines. rsc.org These resulting polymers exhibit good thermal properties, suggesting their utility in applications requiring high-temperature resistance. rsc.org The benzoxazinone core, with its reactive sites, offers a potential platform for the synthesis of novel polymers, such as specialty polyamides or polyesters, through controlled ring-opening reactions, although this remains an area for further exploration.
Application in the Design of Chemical Probes for Biochemical Studies (Excluding Direct Biological Activity)
The 4H-1,3-benzoxazin-4-one scaffold serves as a valuable starting point for the design of chemical probes used in biochemical research to investigate enzyme function and screen for potential inhibitors.
The mechanism of action for some benzoxazinones involves acting as inhibitors of serine proteases. eg.net This occurs through enzyme acylation, where the active site serine residue of the protease performs a nucleophilic attack on the lactone carbonyl carbon of the benzoxazinone ring. eg.net This covalent modification inactivates the enzyme. This property has been exploited in studies targeting enzymes like human leukocyte elastase and porcine pancreatic elastase. eg.netnih.gov By synthesizing libraries of substituted benzoxazinones, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective inhibitors, which can then be used as chemical probes to study the roles of these enzymes in physiological and pathological processes. nih.gov
Furthermore, the benzoxazinone framework has been adapted to create chemosensors. For example, derivatives of 2-benzyl-4H-3,1-benzoxazin-4-one have been synthesized and shown to act as selective chemosensors for detecting metal ions like mercury and chromium in environmental and agricultural samples. researchgate.net This demonstrates the versatility of the scaffold in creating tools for analytical and biochemical studies, where the probe's function is to report on the presence or activity of a specific target without exerting a direct therapeutic effect.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 4H-1,3-Benzoxazin-4-one, 2-methyl- | - |
| 2-methyl-4H-3,1-benzoxazin-4-one | - |
| Anthranilic acid | - |
| Acetic anhydride | - |
| Quinazolin-4(3H)-one | - |
| 4-hydroxy-quinolin-2-one | - |
| N-acetyl-anthranilate | - |
| 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | DIMBOA |
| 2,4-dihydroxy-1,4-benzoxazin-3-one | DIBOA |
| 6-methoxy-2-benzoxazolinone | MBOA |
| 2-benzyl-4H-3,1-benzoxazin-4-one | - |
| N-phthaloylglycine | - |
| Cyanuric chloride | - |
| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | - |
| 2-hydroxy-N-phenylbenzylamine | - |
| Benzylideneaniline | - |
| Pyridine (B92270) | - |
| Thionyl chloride | - |
| Toluene | - |
Future Research Directions and Emerging Areas in Benzoxazinone Chemistry
The scaffold of 4H-1,3-benzoxazin-4-one, and specifically its 2-methyl derivative, continues to be a fertile ground for chemical research, with several promising future directions and emerging areas of study. These efforts are primarily focused on leveraging the inherent reactivity and biological potential of the benzoxazinone core to develop novel compounds and materials.
One of the most significant emerging areas is the use of the 1,3-benzoxazin-4-one framework as a versatile directing group for ortho-functionalization through C-H activation. nih.govmdpi.com This strategy represents a powerful tool in organic synthesis, allowing for the regioselective introduction of various functional groups, a task that often requires pre-functionalized substrates. mdpi.com Future research will likely focus on expanding the scope of these C-H activation reactions, exploring new catalysts and reaction conditions to access a wider array of novel, substituted benzoxazinone derivatives with unique properties. nih.gov
The development of more efficient and environmentally benign synthetic methodologies is another key research direction. mdpi.com While traditional methods for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one, such as the cyclization of anthranilic acid with acetic anhydride, are well-established, newer methods are being explored. uomosul.edu.iqchemicalbook.com These include one-pot syntheses, microwave-assisted reactions, and the use of novel catalysts to improve yields, reduce reaction times, and minimize waste. researchgate.netmdpi.com For instance, I2-catalyzed condensation/cyclization strategies and one-pot sonochemistry have been shown to produce benzoxazinone derivatives in excellent yields under transition-metal-free conditions. nih.govmdpi.com
Building on the known biological activities of benzoxazinone derivatives, a major thrust of future research is the design and synthesis of new analogues with enhanced therapeutic potential. nih.govmdpi.comuomosul.edu.iq The benzoxazinone nucleus is a key synthon for producing quinazolinone derivatives, which exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antifungal, and antibacterial properties. uomosul.edu.iqeg.netmongoliajol.info Research is geared towards creating hybrid molecules that combine the benzoxazinone core with other pharmacologically active moieties to develop lead compounds with improved efficacy and reduced toxicity. mongoliajol.info An example is the development of a benzoxazinone-diclofenac hybrid which has shown potent anti-inflammatory and analgesic activities with moderate gastric toxicity. mongoliajol.info
Furthermore, the exploration of benzoxazinone derivatives in materials science is an emerging field. nih.govmdpi.com The unique chemical structure of these compounds makes them potential candidates for the development of novel functional materials. nih.govmdpi.com Research in this area is still in its early stages but holds promise for future applications beyond the traditional focus on medicinal chemistry.
The reactivity of the benzoxazinone ring, particularly its susceptibility to nucleophilic attack at two distinct sites, continues to be an area of academic interest. mdpi.com A deeper understanding of the factors governing this reactivity, such as the nature of the nucleophile and reaction conditions, will enable chemists to more effectively use 2-methyl-4H-1,3-benzoxazin-4-one as a building block for a diverse range of heterocyclic compounds. researchgate.netmdpi.comraco.cat
The following table summarizes key research findings related to the synthesis and reactivity of the 2-methyl-4H-1,3-benzoxazin-4-one scaffold.
| Research Focus | Precursor/Reagents | Method | Product | Significance/Finding | Reference(s) |
| Conventional Synthesis | Anthranilic acid, Acetic anhydride | Reflux | 2-methyl-4H-3,1-benzoxazin-4-one | Established method for preparing the core scaffold. uomosul.edu.iqchemicalbook.com | uomosul.edu.iqchemicalbook.com |
| One-Pot Synthesis | Anthranilic acids, Orthoesters, Acetic acid | Reaction in ethanol (B145695) | 2-alkyl/aryl-4H-benzo[d] uomosul.edu.iqeg.netoxazin-4-ones | Development of a one-pot route to 2-substituted benzoxazinones. mdpi.com | mdpi.com |
| Microwave-Assisted Synthesis | 2-methyl-4H-3,1-benzoxazin-4-ones, Carbon/Oxygen nucleophiles | Microwave irradiation | 4-hydroxy-quinolin-2-ones, N-acetyl-anthranilates | High-yield synthesis of important N-heterocycles under optimized conditions. researchgate.net | researchgate.net |
| Ultrasound-Assisted Synthesis | Anthranilic acids, Aryl aldehydes, Acetic anhydride | Ultrasound conditions | N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | One-pot, transition-metal-free synthesis offering excellent yields. nih.govmdpi.com | nih.govmdpi.com |
| Biological Applications | 2-methyl-3,1-(4H)-benzoxazin-4-one | Formulation and testing | Antifungal agent | Showed inhibitory effects against various pathogenic fungi. eg.net | eg.net |
| Derivative Synthesis | Nonsteroidal anti-inflammatory drugs, Anthranilic acid, POCl3 | Cyclization | Benzoxazinone-drug hybrids | Resulted in a lead molecule with potent anti-inflammatory and analgesic activity. mongoliajol.info | mongoliajol.info |
Future investigations will likely continue to build upon these findings, aiming to unlock the full potential of the 2-methyl-4H-1,3-benzoxazin-4-one scaffold in both medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-methyl-substituted 4H-1,3-benzoxazin-4-ones, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing substituted anthranilic acid derivatives with acylating agents (e.g., anhydrides) in solvents like n-butanol. For example, tetrachlorophthalic anhydride and anthranilic acid yield 2-[2-carboxy-3,4,5,6-tetrachloro]phenyl-4H-3,1-benzoxazin-4-one under reflux for 5 hours (78% yield) . Optimization can involve varying solvents (e.g., ethanol for recrystallization), reaction time, or stoichiometry. Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offers solvent-free alternatives .
Q. How are structural and purity characteristics of 2-methyl-4H-1,3-benzoxazin-4-one derivatives validated experimentally?
- Methodological Answer : Use a combination of:
- FTIR : Confirm carbonyl stretches (C=O at ~1688–1730 cm⁻¹) and hydroxyl groups (if present) .
- ¹H NMR : Identify aromatic protons (δ 7.5–8.1 ppm) and exchangeable protons (e.g., COOH at δ 11.5 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₅H₅NO₄Cl₄) with ≤0.5% deviation .
- TLC : Monitor reaction progress and purity .
Q. What preliminary biological assays are recommended for evaluating 2-methyl-4H-1,3-benzoxazin-4-one derivatives as enzyme inhibitors?
- Methodological Answer : Prioritize enzyme inhibition assays against serine proteases (e.g., human leukocyte elastase or cathepsin G) using fluorogenic substrates. Measure IC₅₀ values and compare to reference inhibitors like α₁-antitrypsin. Ensure assays include negative controls (e.g., DMSO) and kinetic analyses to distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of 2-methyl-4H-1,3-benzoxazin-4-one derivatives with enhanced protease affinity?
- Methodological Answer :
- Target Selection : Focus on proteases with known crystal structures (e.g., PDB: 1HNE for human leukocyte elastase).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His57, Ser195 in chymotrypsin-like proteases).
- MD Simulations : Validate stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. What experimental strategies resolve contradictions in reported synthetic yields of 2-methyl-4H-1,3-benzoxazin-4-ones?
- Methodological Answer :
- Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., temperature, solvent polarity, catalyst loading) .
- In Situ Monitoring : Use ReactIR to track intermediate formation and identify rate-limiting steps.
- Side-Reaction Analysis : Characterize byproducts via LC-MS to adjust conditions (e.g., reduce hydrolysis by using anhydrous solvents) .
Q. How do steric and electronic effects at the C-2 position influence the reactivity of 4H-1,3-benzoxazin-4-ones toward nucleophiles?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of 2-methyl vs. 2-polychloroaryl derivatives with hydrazine or amines. Use Hammett plots to correlate substituent σ values with rate constants.
- DFT Calculations : Calculate LUMO energies (Gaussian 16) to predict nucleophilic attack sites. For example, electron-withdrawing groups at C-2 lower LUMO energy, enhancing reactivity .
Q. What advanced analytical techniques are critical for elucidating degradation pathways of 2-methyl-4H-1,3-benzoxazin-4-ones under physiological conditions?
- Methodological Answer :
- LC-HRMS : Identify hydrolyzed or oxidized metabolites using C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water).
- NMR Relaxation Experiments : Track decomposition kinetics in simulated gastric fluid (pH 2.0) via ¹H NMR T₁ relaxation times.
- X-ray Crystallography : Resolve stable degradation products (e.g., hydrazide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
